molecular formula C11H18N4O3 B1677889 Pimonidazole CAS No. 70132-50-2

Pimonidazole

Cat. No.: B1677889
CAS No.: 70132-50-2
M. Wt: 254.29 g/mol
InChI Key: WVWOOAYQYLJEFD-UHFFFAOYSA-N
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Description

Pimonidazole (1-[(2-hydroxy-3-piperidinyl)propyl]-2-nitroimidazole hydrochloride) is a 2-nitroimidazole-based hypoxia marker that selectively binds to thiol-containing proteins in cells under hypoxic conditions (pO₂ < 10 mmHg) . Its covalent adducts form after reductive activation in low-oxygen environments, enabling detection via immunohistochemistry (IHC), ELISA, or flow cytometry . This compound has been validated in clinical and preclinical studies for its ability to predict treatment outcomes in head and neck, prostate, and cervical cancers . Unlike endogenous hypoxia markers, this compound provides direct spatial and quantitative data on hypoxia, making it a gold standard for hypoxia detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pimonidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pimonidazole has a wide range of applications in scientific research:

Mechanism of Action

Pimonidazole exerts its effects through the following mechanism:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Carbonic Anhydrase 9 (CA9)

  • Mechanism: CA9 is an endogenous hypoxia-related protein upregulated via HIF-1α under hypoxia.
  • Comparison: Specificity: CA9 expression occurs at higher oxygen tensions than pimonidazole binding, making it less specific to severe hypoxia . In cervical cancer, CA9-stained regions were twice as large as this compound-positive areas, suggesting broader but less hypoxia-specific detection . Clinical Relevance: this compound binding strongly predicted locoregional control in head and neck cancer (48% vs. 87% 2-year control rates for high vs. Spatial Distribution: CA9 signals appear closer to blood vessels than this compound, reflecting adaptation to moderate hypoxia .

N3-AZA (Azomycin Arabinoside)

  • Mechanism : A 2-nitroimidazole derivative detected via click chemistry.
  • Comparison: Staining Efficiency: N3-AZA showed faster staining and superior signal-to-background ratios compared to this compound IHC . Subcellular Localization: N3-AZA localized to nucleoli in hypoxic cells, whereas this compound was excluded from nucleoli . Co-Localization: Both markers identified hypoxic regions bordering necrosis in FaDu xenografts, but N3-AZA’s nucleolar specificity may offer additional insights into hypoxia-driven transcriptional activity .

PET Tracers: 18F-FMISO and 64Cu-ATSM

  • Mechanism : 18F-Fluoromisonidazole (FMISO) and 64Cu-diacetyl-bis(N4-methylsemicarbazone) (ATSM) are nitroimidazole-based PET tracers.
  • Comparison :
    • Hypoxia Specificity : 18F-FMISO shares this compound’s oxygen-dependent binding mechanism (pO₂ < 10 mmHg) but requires delayed imaging (2–4 hours post-injection) for optimal contrast .
    • Correlation with this compound :
  • In canine sarcomas, 64Cu-ATSM uptake at 3 hours post-injection correlated strongly with this compound staining, whereas 18F-FDG PET showed variable associations .
  • Discrepancies arise due to differences in tracer pharmacokinetics and hypoxia thresholds . Advantage: PET tracers enable non-invasive hypoxia mapping, unlike this compound, which requires biopsy .

Endogenous Markers: HIF-1α

  • Mechanism : HIF-1α accumulates under hypoxia and regulates adaptive gene expression.
  • Comparison: Specificity: HIF-1α expression is influenced by non-hypoxic factors (e.g., mutations in VHL pathway), reducing its specificity . Spatial Discordance: In head and neck tumors, HIF-1α and this compound showed minimal co-localization (0.02–25%), suggesting HIF-1α marks transient hypoxia or non-hypoxic stress .

Key Comparative Data Tables

Table 1: Comparative Overview of Hypoxia Markers

Marker Type Detection Method Oxygen Threshold (pO₂) Clinical Prognostic Value Limitations References
This compound Exogenous IHC, ELISA, Flow Cytometry <10 mmHg Strong (HNSCC, prostate) Requires biopsy
CA9 Endogenous IHC Higher than this compound Weak/None Broad, non-specific
18F-FMISO Exogenous PET Imaging <10 mmHg Emerging Low resolution, delayed
N3-AZA Exogenous Click Chemistry, IHC <10 mmHg Under investigation Limited clinical data
HIF-1α Endogenous IHC Variable Inconsistent Affected by non-hypoxic factors

Table 2: Key Studies Comparing this compound with Other Markers

Study Focus Compared Marker(s) Key Finding Clinical Implication References
Head and Neck SCC CA9 This compound predicted locoregional control; CA9 did not Gold standard for hypoxia IHC
FaDu Xenografts N3-AZA Co-localized hypoxia detection; N3-AZA’s nucleolar specificity Improved staining techniques
Canine Tumors 64Cu-ATSM 64Cu-ATSM (3h) correlated with this compound; 18FDG showed stronger correlation PET tracers as adjuncts
Cervical Carcinoma Comet Assay This compound binding correlated with radiobiological hypoxic fraction Validates hypoxia specificity

Pharmacokinetic and Species-Specific Considerations

  • Half-Life : this compound’s plasma half-life is ~5 hours in humans but only 15 minutes in mice, necessitating species-specific dosing .
  • Tumor Retention : In feline HNSCC, this compound adducts were undetectable 24 hours post-administration, contrasting with dogs and humans .

Biological Activity

Pimonidazole is a bioreductive chemical probe widely recognized for its role as a hypoxia marker in various cancer studies. Its ability to selectively bind to thiol-containing proteins in hypoxic cells makes it an invaluable tool for understanding tumor microenvironments, treatment responses, and prognostic outcomes. This article delves into the biological activity of this compound, presenting key research findings, case studies, and data tables that illustrate its significance in cancer biology.

This compound is a 2-nitroimidazole compound that becomes activated under low oxygen conditions (hypoxia). Upon reduction in hypoxic cells, it forms stable adducts with cellular proteins, allowing for the visualization and quantification of hypoxia within tumors. The accumulation of this compound is particularly relevant in solid tumors where hypoxia is linked to aggressive phenotypes and treatment resistance.

Gene Expression and Tumor Aggressiveness

A study highlighted the correlation between this compound staining and aggressive tumor characteristics in prostate cancer. The expression of 32 essential genes associated with proliferation, DNA repair, and hypoxia response was significantly upregulated in this compound-positive tumors. This correlation was validated by associations with clinical parameters such as Gleason score and lymph node status, indicating that this compound can serve as a prognostic marker for tumor aggressiveness .

Table 1: Key Gene Sets Associated with this compound Staining

Gene SetDescriptionSignificance Level (p-value)
ProliferationGenes involved in cell division<0.05
DNA RepairGenes involved in repairing DNA damage<0.05
Hypoxia ResponseGenes responding to low oxygen levels<0.05

Accumulation Mechanism in Tumors

Research utilizing imaging mass spectrometry revealed that this compound accumulates effectively in hypoxic tumor tissues. The mechanism involves reduction at its nitro group followed by conjugation with glutathione (GSH), which enhances its retention in hypoxic regions . This accumulation pattern is crucial for accurately mapping hypoxic areas within tumors.

Case Studies

  • Head and Neck Cancer : this compound binding was evaluated in squamous cell carcinomas, where it demonstrated predictive value for treatment outcomes based on vascular density and binding levels. Tumors with high this compound binding showed significantly better prognoses compared to those with low binding .
  • Cervical Carcinoma : A clinical study involving ten patients treated with this compound showed that hypoxia detection correlated with tumor proliferation markers. Biopsies taken post-treatment indicated a direct relationship between this compound binding and S-phase markers of cell growth .

Clinical Applications

This compound has been employed not only as a research tool but also as a potential therapeutic modifier. Its ability to identify hypoxic regions can guide clinicians in selecting appropriate treatments, especially those targeting hypoxic tumor cells. Moreover, combining this compound with therapies such as radiotherapy has been explored to enhance treatment efficacy in hypoxic tumors .

Q & A

Basic Research Questions

Q. What are the primary methodological approaches for detecting hypoxia using pimonidazole in preclinical models?

this compound is commonly detected via immunofluorescence or enzyme-linked immunosorbent assay (ELISA). Immunofluorescence involves staining tissue sections with anti-pimonidazole antibodies to visualize hypoxic regions, while ELISA quantifies adduct formation using competitive binding assays with this compound-protein conjugates . For example, studies in EMT6 cell lines demonstrated oxygen-dependent binding kinetics, validated via ELISA with hapten inhibition curves .

Q. How should this compound be safely handled and stored in laboratory settings?

Follow safety data sheet (SDS) guidelines: use in well-ventilated areas, avoid inhalation/contact with skin/eyes, and wear PPE (gloves, lab coats, eye protection). Storage should be in a cool, dry place away from oxidizers. Spills require containment with inert absorbents and disposal via approved hazardous waste protocols .

Q. What experimental controls are essential when designing studies with this compound?

Include:

  • Negative controls : Non-hypoxic tissues/cells (e.g., normoxic incubators).
  • Positive controls : Tissues exposed to chemically induced hypoxia (e.g., cobalt chloride).
  • Technical controls : Antibody validation (e.g., pre-adsorption with this compound-BSA conjugates to confirm specificity) .

Q. How is this compound administered in vivo, and what dosing protocols are recommended?

Administered intravenously or intraperitoneally, typically at 60–120 mg/kg in rodent models. Allow 1–4 hours for hypoxic adduct formation before tissue harvest. Dose optimization is critical to avoid neurotoxicity, as seen in clinical trials with disorientation at higher doses .

Advanced Research Questions

Q. How can conflicting data between this compound and other hypoxia markers (e.g., [64Cu]ATSM) be resolved?

Discrepancies may arise from differences in mechanism (this compound binds at <10 mmHg O₂ vs. radiopharmaceutical retention dynamics). Use multi-modal validation:

  • Correlate with direct oxygen measurements (e.g., fiber-optic sensors).
  • Employ complementary markers (e.g., HIF-1α immunohistochemistry).
  • Analyze temporal dynamics (e.g., delayed retention of [64Cu]ATSM in poorly perfused tumors) .

Q. What statistical methods are appropriate for analyzing this compound-derived hypoxia data?

Use Pearson/Spearman correlations to compare this compound staining with imaging parameters (e.g., PET/CT SUV values). For group comparisons (hypoxic vs. non-hypoxic regions), apply non-parametric tests (Mann-Whitney U) due to non-normal data distribution. Spatial analysis (e.g., heatmaps) can address tumor heterogeneity .

Q. How does this compound binding vary between in vitro and in vivo models, and how should this influence experimental design?

In vitro binding is oxygen-concentration-dependent (e.g., linear correlation in EMT6 cells at 0–12 ppm O₂) . In vivo, perfusion limitations and necrosis may skew results. Mitigate by:

  • Validating with perfusion markers (e.g., Hoechst 33342).
  • Using orthotopic models to preserve native vasculature.
  • Sampling multiple tumor regions to capture heterogeneity .

Q. What ethical and regulatory considerations apply to human studies involving this compound?

Obtain IRB approval and informed consent, particularly for clinical trials. Disclose risks (e.g., neurotoxicity) and monitor adverse events. Follow GCP guidelines for data integrity and patient safety, as exemplified in cervical cancer trials under Medical Research Council oversight .

Q. How can this compound staining be integrated with omics workflows (e.g., transcriptomics) to study hypoxia-driven pathways?

  • Laser-capture microdissection of this compound-positive regions for RNA-seq.
  • Spatial transcriptomics to map gene expression gradients relative to hypoxia.
  • Validate findings with functional assays (e.g., siRNA knockdown of HIF-1α targets) .

Q. Methodological Pitfalls and Solutions

Q. What are the limitations of this compound in quantifying hypoxia, and how can they be addressed?

Limitations:

  • Threshold-dependent binding (only detects O₂ < 10 mmHg).
  • Inability to distinguish acute vs. chronic hypoxia.
    Solutions:
  • Combine with dynamic imaging (e.g., BOLD MRI).
  • Use time-course studies to track hypoxia evolution post-intervention (e.g., radiation) .

Properties

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWOOAYQYLJEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867867
Record name Pimonidazole
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Molecular Weight

254.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70132-50-2
Record name Pimonidazole [INN:BAN]
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Record name Pimonidazole
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Synthesis routes and methods

Procedure details

1.27 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol were dissolved in 25 ml of warm ethanol and treated with a small excess of anhydrous ethereal hydrogen chloride. The mixture was then allowed to cool and crystallize for several hours. There were obtained 1.4 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol hydrochloride in the form of a very pale cream colored microcrystalline solid identical with the product prepared as described in Example 3(b).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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